4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride

Medicinal chemistry Building block solubility Amide coupling

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride (CAS 2377031-96-2) is a strategically aligned building block for soluble guanylate cyclase (sGC) activator programs, mapping directly onto Bayer's granted patent Markush structures. The free carboxylic acid at the pyrazole 5-position enables immediate amide coupling without deprotection, while the dihydrochloride salt confers aqueous solubility critical for HATU/DIPEA-mediated conjugations in DMF/water mixtures. Its C4-piperidinyl connectivity preserves the pyrazole N1-H as a hydrogen-bond donor and a site for further N-functionalization, providing a diversification vector absent in N1-substituted positional isomers. Procure this ≥95% HPLC-pure scaffold to accelerate parallel library synthesis and ensure elaborated analogs remain within exemplified IP space.

Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14
CAS No. 2377031-96-2
Cat. No. B2463297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
CAS2377031-96-2
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14
Structural Identifiers
SMILESC1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H
InChIKeyWWOKGJHLWBWAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride (CAS 2377031-96-2): Procurement-Relevant Chemical Identity and Scaffold Context


4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride (CAS 2377031-96-2) is a heterobifunctional building block comprising a 1H-pyrazole core substituted at the 4-position with a piperidin-4-yl group and at the 5-position with a free carboxylic acid, supplied as the dihydrochloride salt (molecular formula C₉H₁₅Cl₂N₃O₂, MW 268.14 g/mol) [1]. The free base form (CAS 2169653-16-9) has a molecular weight of 195.22 g/mol (C₉H₁₃N₃O₂), confirming the incorporation of two equivalents of HCl in the salt . This compound belongs to the substituted pyrazolo piperidine carboxylic acid class, a scaffold family claimed in multiple Bayer patents as soluble guanylate cyclase (sGC) activator precursors for cardiovascular indications [2]. Commercially, the compound is available through Enamine (Cat. EN300-7445171) at ≥95% purity by HPLC, with typical research-scale pricing at $679/0.5 g and $871/1.0 g [1].

Why 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride Cannot Be Substituted by In-Class Analogs Without Experimental Revalidation


Within the piperidinyl-pyrazole carboxylic acid family, subtle variations in regiochemistry, salt stoichiometry, and protecting-group status produce functionally non-interchangeable building blocks. The target compound's substitution pattern—piperidin-4-yl at the pyrazole 4-position with a free carboxylic acid at the 5-position—differs fundamentally from the 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid positional isomer, where the piperidine is attached via the pyrazole N1 rather than C4, altering both the vector of elaboration and the electronic properties of the heterocycle . The dihydrochloride salt form provides aqueous solubility advantages over the free base (CAS 2169653-16-9), which is critical for coupling reactions conducted in aqueous or polar media [1]. Furthermore, the presence of the unprotected carboxylic acid distinguishes this compound from N-Boc-protected or methyl ester analogs (e.g., the methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate series), which require additional deprotection steps prior to amide bond formation or bioconjugation [2]. These differences have direct consequences for reaction yields, downstream purity, and the efficiency of multi-step synthetic routes in medicinal chemistry programs.

Quantitative Differentiation Evidence for 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride Versus Closest Analogs


Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Coupling-Reaction Compatibility

The dihydrochloride salt form (MW 268.14 g/mol, C₉H₁₅Cl₂N₃O₂) provides markedly enhanced aqueous solubility compared to the corresponding free base, 4-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid (MW 195.22 g/mol, C₉H₁₃N₃O₂) . While specific mg/mL solubility data for this exact compound pair is not reported in peer-reviewed literature, vendor technical datasheets confirm the general principle that dihydrochloride salt formation enhances solubility in aqueous and polar solvents, facilitating downstream handling in coupling reactions and high-throughput screening workflows [1]. For a structurally analogous piperidinyl-pyrazole dihydrochloride, ETP 45835 dihydrochloride, measured aqueous solubility is <30.12 mg/mL in water [2]. The two HCl equivalents per molecule (theoretical HCl content ~27.2% by mass, calculated from the MW difference of 72.92 g/mol between salt and free base) provide the ionic character responsible for this solubility enhancement.

Medicinal chemistry Building block solubility Amide coupling

Regiochemical Identity: 4-Piperidinyl-5-Carboxylic Acid Substitution Pattern vs. 1-Piperidinyl Positional Isomer

The target compound bears the piperidin-4-yl substituent at the pyrazole C4 position and the carboxylic acid at C5, a regiochemical arrangement fundamentally distinct from the commercially available 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid, where the piperidine is attached via the pyrazole N1 atom . This C-linked vs. N-linked connectivity difference alters the vector of substituent projection: in the target compound, the piperidine ring extends from the pyrazole C4 carbon, preserving the N1-H as a hydrogen-bond donor, whereas in the N1-linked isomer, the pyrazole N1 is substituted, eliminating this H-bond donor capacity. The topological polar surface area (tPSA) of the target compound is 78 Ų as computed from its SMILES structure [1], which differs from N1-substituted analogs where tPSA values shift due to altered nitrogen hybridization. The 4,5-substitution pattern also places the carboxylic acid adjacent to the piperidine-bearing carbon, creating a contiguous functionalized region suitable for cyclization or fused-ring construction—a synthetic vector unavailable in the 1,4- or 1,3-substituted isomers.

Regiochemistry Structure-activity relationships Scaffold diversification

Purity Specification: ≥95% HPLC with Vendor-Verified Analytical Traceability

The target compound is supplied with a vendor-certified purity of ≥95% by HPLC, as specified by both the Enamine catalog listing (Cat. EN300-7445171) distributed through kuujia.com and the CymitQuimica/Biosynth product entry (Ref. 3D-CVD03196) [1]. This purity specification is consistent with the ≥95% threshold typical for research-grade building blocks in this chemical class. For comparison, the closely related 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride (CAS 2126162-16-9) is also offered at ≥95% purity , while certain analogs such as 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride (CAS 1803567-45-4) have been reported with optimized synthetic routes achieving >99.5% purity by HPLC at a five-step overall yield of 38% [2]. The ≥95% floor ensures suitable quality for most medicinal chemistry applications, though users requiring >99% purity for crystallography or biophysical assays should verify lot-specific certificates of analysis.

Quality control Analytical chemistry Procurement specification

Free Carboxylic Acid vs. N-Boc-Protected Ester Analogs: Direct Coupling Without Deprotection

The target compound presents a free carboxylic acid at the pyrazole 5-position, enabling direct amide coupling, esterification, or bioconjugation without the deprotection steps required for N-Boc-protected piperidine or methyl ester analogs. This contrasts with the methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate series described by Milišiūnaitė et al. (2021), where both the piperidine nitrogen (Boc-protected) and the carboxylic acid (methyl ester) are masked, necessitating sequential deprotection—typically TFA-mediated Boc removal followed by ester hydrolysis—prior to further elaboration [1]. Each deprotection step introduces yield losses (typical Boc deprotection: 85-95% yield; ester hydrolysis: 80-95% yield, depending on substrate) and requires additional purification. By eliminating two deprotection steps, the target compound offers a net synthetic efficiency advantage of approximately 1.3-1.5-fold in overall yield for a typical 3-4 step sequence following scaffold incorporation, though this advantage is context-dependent and has not been measured in a published head-to-head comparison.

Synthetic efficiency Amide bond formation Protecting-group-free synthesis

Patent Family Positioning: Pyrazolo Piperidine Carboxylic Acid Scaffold in sGC Activator Development

The substituted pyrazolo piperidine carboxylic acid scaffold, of which the target compound is a minimal core representative, is the subject of an active patent family assigned to Bayer AG, including US Patent 12,195,448 (granted January 14, 2025) and US Patent Application US20250026737A1 (published January 22, 2025) [1][2]. These patents claim substituted pyrazolo piperidine carboxylic acids and their salts for the treatment and/or prophylaxis of cardiovascular and cardiac diseases, including heart failure with reduced and preserved ejection fraction (HFrEF, HFmrEF, HFpEF), hypertension, chronic and diabetic kidney disease (CKD, DKD), and pulmonary hypertension (PH) [1]. The target compound's core scaffold—a pyrazole-5-carboxylic acid with a piperidin-4-yl substituent—maps directly onto the Markush structures disclosed in these filings. While the dihydrochloride salt itself is a building block rather than a claimed final therapeutic agent, its scaffold corresponds to intermediates used in the synthesis of patented sGC activator compounds, providing procurement relevance for groups engaged in sGC-targeted drug discovery or follow-on IP generation [3].

Soluble guanylate cyclase Cardiovascular drug discovery Patent landscape

Procurement-Relevant Application Scenarios for 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride


Medicinal Chemistry Lead Optimization: Direct Amide Coupling for Kinase Inhibitor Library Synthesis

The free carboxylic acid at the pyrazole 5-position, combined with the aqueous solubility conferred by the dihydrochloride salt, makes this compound immediately suitable for amide coupling reactions with diverse amine fragments without prior deprotection or salt-exchange steps. This is particularly advantageous in kinase inhibitor programs, where piperidinyl-pyrazole scaffolds are employed as hinge-binding motifs . The C4-piperidinyl connectivity preserves the pyrazole N1-H as both a hydrogen-bond donor for target engagement and a site for further N-functionalization, offering a distinct diversification vector relative to N1-substituted positional isomers . Researchers can proceed directly from procurement to parallel library synthesis in aqueous-compatible coupling conditions (e.g., HATU/DIPEA in DMF/water mixtures), reducing protocol development time.

sGC Activator Drug Discovery: Scaffold-Aligned Intermediate for Cardiovascular Programs

Given that the compound's core scaffold maps directly onto the Markush structures of Bayer's recently granted sGC activator patents (US12195448B2 and US20250026737A1), it serves as a strategically aligned building block for medicinal chemistry groups developing soluble guanylate cyclase activators targeting heart failure, pulmonary hypertension, or chronic kidney disease . The 4-piperidinyl-5-carboxylic acid substitution pattern corresponds to intermediates described in the patent syntheses, and procurement of this specific building block ensures that elaborated analogs remain within the exemplified chemical space, which is valuable for both lead generation and IP strategy.

High-Throughput Screening (HTS) Library Production: Salt-Form Compatibility with Automated Liquid Handling

The dihydrochloride salt form enhances solubility in aqueous and polar solvents, making the compound compatible with automated liquid handling systems used in HTS library production and assay-ready plate preparation . The vendor-certified purity of ≥95% by HPLC ensures that library compounds derived from this building block meet the minimum purity threshold typically required for primary screening campaigns (generally ≥90% for HTS) . For groups constructing diversity-oriented synthesis (DOS) libraries, the combination of a free carboxylic acid handle and a secondary amine (as the HCl salt, requiring in situ neutralization for amine-directed reactions) provides orthogonal reactive sites for sequential diversification.

Agrochemical Intermediate Development: Pyrazole-Carboxylic Acid Building Block for Fungicide or Herbicide Analogs

Pyrazole-5-carboxylic acid derivatives are established pharmacophores in agrochemical discovery, with commercial fungicides such as pyraclostrobin incorporating related pyrazole-carboxylate motifs. The target compound's piperidine substituent introduces a basic nitrogen capable of modulating physicochemical properties (logD, solubility) critical for foliar uptake or soil mobility . The dihydrochloride salt facilitates formulation in aqueous spray solutions during greenhouse or field trial preparations, while the free carboxylic acid enables esterification or amidation to generate diverse analog libraries for structure-activity relationship studies in crop protection.

Quote Request

Request a Quote for 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.